molecular formula C10H13F2NO2 B13588682 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol

4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol

Cat. No.: B13588682
M. Wt: 217.21 g/mol
InChI Key: MYEKTLPZJVGUJS-UHFFFAOYSA-N
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Description

4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol is a chemical compound with a unique structure that includes an amino group, two fluorine atoms, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methoxyphenol with a difluoropropane derivative under controlled conditions to introduce the difluoropropan-2-yl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the difluoropropan-2-yl group can enhance the compound’s stability and binding affinity. The methoxyphenol group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-1,1-difluoropropan-2-yl)-3-methoxyphenol
  • 4-(2-Amino-1,1-difluoropropan-2-yl)-2-ethoxyphenol
  • 4-(2-Amino-1,1-difluoropropan-2-yl)-2-hydroxyphenol

Uniqueness

4-(2-Amino-1,1-difluoropropan-2-yl)-2-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

4-(2-amino-1,1-difluoropropan-2-yl)-2-methoxyphenol

InChI

InChI=1S/C10H13F2NO2/c1-10(13,9(11)12)6-3-4-7(14)8(5-6)15-2/h3-5,9,14H,13H2,1-2H3

InChI Key

MYEKTLPZJVGUJS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)(C(F)F)N

Origin of Product

United States

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